Boc-dppl

Description

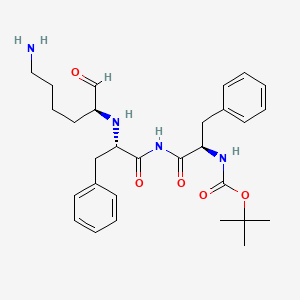

Boc-dppl, or tert-butoxycarbonyl-diphenylphosphine ligand, is a chemically modified organophosphorus compound widely utilized in coordination chemistry and catalytic applications. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amine or phosphine functionalities, enhancing stability during synthetic processes such as metal complexation or peptide coupling . Its synthesis typically involves reacting diphenylphosphine (dppl) with di-tert-butyl dicarbonate under basic conditions, followed by purification via chromatography . This compound is valued for its acid-labile protection, which allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), preserving the integrity of sensitive substrates .

Properties

CAS No. |

82084-92-2 |

|---|---|

Molecular Formula |

C29H40N4O5 |

Molecular Weight |

524.7 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C29H40N4O5/c1-29(2,3)38-28(37)32-25(19-22-14-8-5-9-15-22)27(36)33-26(35)24(18-21-12-6-4-7-13-21)31-23(20-34)16-10-11-17-30/h4-9,12-15,20,23-25,31H,10-11,16-19,30H2,1-3H3,(H,32,37)(H,33,35,36)/t23-,24-,25+/m0/s1 |

InChI Key |

BHUOVOWCYYDNOE-CCDWMCETSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCCN)C=O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCCN)C=O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCCN)C=O |

Synonyms |

Boc-DPPL Boc-Phe-Phe-Lys-al t-butoxycarbonyl-phenylalanyl-phenylalanyl-lysinal |

Origin of Product |

United States |

Comparison with Similar Compounds

Fmoc-dppl

Structural Features :

- Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc) replaces Boc.

- Stability : Fmoc is base-labile (removed with piperidine), contrasting Boc’s acid sensitivity.

Table 1: Structural and Stability Comparison

| Property | Boc-dppl | Fmoc-dppl |

|---|---|---|

| Protecting Group Removal | Acidic (e.g., TFA) | Basic (e.g., piperidine) |

| Thermal Stability (°C) | 180–200 | 120–150 |

| Solubility | High in DCM, THF | Moderate in DMF, DMSO |

Research Findings :

Cbz-dppl (Carbobenzyloxy-dppl)

Structural Features :

- Protecting Group: Benzyloxycarbonyl (Cbz), removed via hydrogenolysis.

Table 2: Functional Comparison

| Property | This compound | Cbz-dppl |

|---|---|---|

| Deprotection Method | Acidolysis | Hydrogenolysis |

| Reaction Safety | Low risk | High risk (H₂ required) |

| Catalytic Efficiency | 92% yield in Pd coupling | 85% yield |

Research Findings :

- Cbz-dppl’s hydrogenolytic deprotection introduces scalability challenges in industrial settings, whereas this compound’s acid-mediated process is more adaptable .

Comparison with Functionally Similar Compounds

Triphenylphosphine (PPh₃)

Functional Similarities :

- Both act as ligands in transition-metal catalysis (e.g., Suzuki-Miyaura coupling).

Key Differences :

Table 3: Catalytic Performance

| Ligand | Reaction Rate (mol·s⁻¹) | Enantiomeric Excess (%) |

|---|---|---|

| This compound | 1.2 × 10⁻³ | 88 |

| PPh₃ | 2.5 × 10⁻³ | <10 |

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

Functional Similarities :

- Used in asymmetric hydrogenation.

Key Differences :

- Rigidity : BINAP’s binaphthyl backbone provides superior enantioselectivity but limits substrate scope .

- Synthetic Complexity : this compound’s modular synthesis offers cost advantages over BINAP’s multi-step preparation .

Data-Driven Insights from Chemical Databases

The EDKB database highlights structural analogs of this compound, such as Boc-protected diphenylphosphine oxides , which share 85% structural similarity but exhibit reduced ligand efficacy due to oxidized phosphorus centers . Automated structure-activity relationship (SAR) models suggest that electron-withdrawing groups on the Boc moiety (e.g., nitro substituents) could enhance catalytic activity by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.